molecular formula C23H20ClN3O4S B3009878 N-(3-(1-(2-chlorobenzoyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 868214-17-9

N-(3-(1-(2-chlorobenzoyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B3009878
CAS RN: 868214-17-9
M. Wt: 469.94
InChI Key: HRANDJFALCCQMQ-UHFFFAOYSA-N
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Description

The compound "N-(3-(1-(2-chlorobenzoyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide" is a complex organic molecule that likely shares characteristics with other sulfonamide derivatives. Although the specific compound is not directly discussed in the provided papers, similar compounds have been synthesized and studied for their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the reaction of halophenyl methanesulfonamides with various reagents. For instance, the synthesis of N-(4-methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide was achieved by reacting N-(4-amino-2-phenoxyphenyl)methanesulfonamide with an anthracene derivative in glacial acetic acid, resulting in high yields and a well-characterized structure . Similarly, 1-methylsulfonyl-indoles were synthesized from N-(2-halophenyl)methanesulfonamides using palladium-catalyzed reactions with terminal acetylenes . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are common methods for characterizing these compounds . The structure of the compound of interest would likely be elucidated using similar techniques, providing insights into its molecular conformation and electronic properties.

Chemical Reactions Analysis

Sulfonamide compounds can participate in a variety of chemical reactions. For example, the reaction of a sulfonamide with a C–H acid and a base such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene can lead to the formation of an ion pair, as evidenced by the lengths of the N–H⋯O hydrogen bonds in the resulting complex . This suggests that the compound may also form complexes with bases and could be involved in hydrogen bonding interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be quite diverse, depending on their molecular structure. The presence of functional groups such as trifluoromethyl and substituted aminomethylphenyl groups can impart significant anti-inflammatory activity to these compounds, as seen in a series of 1H-pyrazoles . The compound "this compound" may also exhibit unique biological activities due to its structural features, which could be explored through pharmacological studies.

Scientific Research Applications

  • Structural Study of Nimesulide Derivatives:

    • Research on nimesulide derivatives, structurally related to the compound , focused on understanding their crystal structures using X-ray powder diffraction. These derivatives, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, were analyzed for their intermolecular interactions, revealing insights into their potential molecular geometries and applications in drug design (Dey et al., 2015).
  • Synthesis and Structure of Diorganotin Derivatives:

    • A study on diorganotin compounds with pyridyl functionalized bis(pyrazol-1-yl)methanes, which are chemically similar to the compound of interest, highlighted their synthesis and structure. These complexes demonstrated cytotoxic activity for Hela cells in vitro, suggesting potential applications in cancer research (Li et al., 2010).
  • Pyrazolo-N-hydroxyuracils from Modified Lossen Rearrangement:

    • This study reported the reaction of pyrazole derivatives, related to the compound , with benzene- and methanesulfonyl chlorides. The resulting structures of N-phenyl-N-hydroxypyrimidinediones were established, contributing to the knowledge of pyrazole chemistry and its potential applications (Bauer & Mahajanshetti, 1967).
  • Condensed Heteroaromatic Ring Systems Synthesis:

    • The synthesis of 1-methylsulfonyl-indoles from N-(2-Halophenyl)methanesulfonamides was explored in this research. This study contributes to understanding the chemical reactions and potential applications of compounds structurally related to the compound (Sakamoto et al., 1988).
  • Regioselective N-mesylating Reagent:

    • This research found 1H-Benzotriazol-1-yl methanesulfonate to be an effective reagent in selective mesylation, differentiating amino groups in a molecule. This insight into the reactivity of methanesulfonate compounds can be relevant for the synthesis and modification of compounds like the one (Kim et al., 1999).

properties

IUPAC Name

N-[3-[2-(2-chlorobenzoyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4S/c1-32(30,31)26-16-8-6-7-15(13-16)20-14-21(18-10-3-5-12-22(18)28)27(25-20)23(29)17-9-2-4-11-19(17)24/h2-13,21,26,28H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRANDJFALCCQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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